Cas no 1260988-91-7 (2-Cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide)

2-Cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide structure
1260988-91-7 structure
Product name:2-Cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide
CAS No:1260988-91-7
MF:C19H20N2O2
Molecular Weight:308.374304771423
CID:5742803
PubChem ID:49816319

2-Cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide 化学的及び物理的性質

名前と識別子

    • CS-0334650
    • 2-cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide
    • BS-5557
    • AKOS005640237
    • 1260988-91-7
    • STL086287
    • 2-Cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide
    • インチ: 1S/C19H20N2O2/c1-13-8-9-17(14(2)10-13)21-19(22)16(12-20)11-15-6-4-5-7-18(15)23-3/h4-10,16H,11H2,1-3H3,(H,21,22)
    • InChIKey: PSANUTWREXBSQW-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC=CC=1CC(C#N)C(NC1C=CC(C)=CC=1C)=O

計算された属性

  • 精确分子量: 308.152477885g/mol
  • 同位素质量: 308.152477885g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 442
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.2
  • トポロジー分子極性表面積: 62.1Ų

2-Cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1405320-1g
2-Cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide
1260988-91-7 95%
1g
¥2394.00 2024-08-09

2-Cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide 関連文献

2-Cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamideに関する追加情報

Research Brief on 2-Cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide (CAS: 1260988-91-7)

The compound 2-Cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide (CAS: 1260988-91-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and mechanistic insights.

Recent studies have highlighted the role of 2-Cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide as a promising scaffold for the development of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory activity against a range of tyrosine kinases, particularly those implicated in oncogenic signaling pathways. The compound exhibited IC50 values in the low micromolar range, suggesting its potential as a lead compound for anticancer drug development.

Structural analysis of 2-Cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide reveals key interactions with the ATP-binding pocket of target kinases. The cyano group at the 2-position and the methoxyphenyl moiety contribute to enhanced binding affinity and selectivity. Molecular docking studies further support these observations, showing stable hydrogen bonding with conserved residues in the kinase domain.

In addition to its kinase inhibitory properties, recent in vitro studies have explored the compound's effects on cellular proliferation and apoptosis. Data from a 2024 preprint on bioRxiv indicate that 2-Cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide induces G1 cell cycle arrest in multiple cancer cell lines, accompanied by downregulation of cyclin D1 and upregulation of p21. These findings suggest a multimodal mechanism of action that warrants further investigation.

Pharmacokinetic studies of this compound have also advanced significantly. A recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling study reported favorable drug-like properties, including moderate plasma protein binding and acceptable metabolic stability in human liver microsomes. However, challenges remain in optimizing its oral bioavailability, which currently stands at approximately 15-20% in rodent models.

Ongoing research efforts are focusing on structural modifications of 2-Cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide to improve its pharmacological profile. Several analogs with enhanced potency and selectivity have been synthesized, with some showing improved in vivo efficacy in xenograft models. These developments position this chemical scaffold as a valuable starting point for the design of next-generation targeted therapies.

In conclusion, 2-Cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide represents a chemically interesting and biologically active compound with significant potential in drug discovery. Its dual functionality as a kinase inhibitor and cell cycle modulator makes it particularly attractive for further development. Future research directions should focus on elucidating its precise molecular targets and optimizing its drug-like properties for clinical translation.

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